4-isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
Synthesis Analysis
While the specific synthesis process for “4-isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide” is not available, related compounds have been synthesized and studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Herbicidal Activity
Li et al. (2008) synthesized a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, showcasing herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study highlighted the structure-activity relationship, revealing that specific substituent groups on the pyrazole ring significantly influenced both in vivo and in vitro activities, indicating the potential of these derivatives as candidate herbicides (Li et al., 2008).
Antidepressant Activity
A novel antidepressant, Lu AA21004, was investigated by Hvenegaard et al. (2012) for its in vitro oxidative metabolism using human liver microsomes and recombinant enzymes. The study elucidated the metabolic pathways of Lu AA21004, identifying the enzymes involved in its metabolism and providing insights into its pharmacokinetics (Hvenegaard et al., 2012).
Glucan Synthase Inhibition
Ting et al. (2011) identified 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one 11c as a potent β-1,3-glucan synthase inhibitor, exhibiting significant efficacy in an in vivo mouse model of Candida glabrata infection. This discovery contributes to the development of new antifungal agents targeting glucan synthase (Ting et al., 2011).
Oxytocin Receptor Antagonism
Kline et al. (1999) developed a sensitive and selective method for determining 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl)methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) in human plasma. L-368,899, a non-peptide oxytocin receptor antagonist, showcases the importance of analytical methods in the pharmacokinetic studies of novel therapeutic agents (Kline et al., 1999).
Sulfonamide Derivatives
Fahim and Shalaby (2019) conducted a study on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, exploring their potential therapeutic applications. This research emphasizes the role of computational and synthetic chemistry in drug development (Fahim & Shalaby, 2019).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis, given its anti-tubercular activity .
Result of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-18(2)33-21-7-3-19(4-8-21)24(30)27-20-5-9-22(10-6-20)34(31,32)29-15-13-28(14-16-29)23-17-25-11-12-26-23/h3-12,17-18H,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESHZWSBWJNTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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